2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol
Overview
Description
This compound is a complex organic molecule that contains a benzimidazole ring, a pyridine ring, and a sulfinyl group . It is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The compound was synthesized by the condensation of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in ethanol. A yellow powder was obtained by evaporation of the solution in a yield of 95% .Molecular Structure Analysis
The molecule consists of three planar moieties. In the benzimidazole ring, the bond distances of N2—C2, N2—C8, N3—C1, and N3—C8 are in the range of 1.325 (2) to 1.393 (2) Å. The benzimidazole ring and six-membered C9—C10—C11—C12—C13—C14 ring are nearly perpendicular to each other with a dihedral angle of 78.7 (1)° .Physical And Chemical Properties Analysis
The compound is a yellow powder. The bond length of C15—N1 in the molecule is 1.288 (2) Å, showing a characteristic double C=N bond . The elemental analysis found C, 71.65%; H, 6.57%; N, 10.23% .Scientific Research Applications
Synthesis and Intermediates
- This compound serves as a key intermediate in the synthesis of chiral proton pump inhibitors, with a synthesis route from 2,3-dimethylpyridine, characterized by IR, UV, MS, and NMR techniques (Yang, 2008).
Structural and Molecular Studies
- Its structural and molecular aspects have been explored, such as in the crystal and molecular structures analysis of related compounds, providing insights into their chemical properties and potential applications (Richter et al., 2023).
Tautomerism Studies
- Research on tautomerism in solution, like the study of omeprazole (a related compound), enhances understanding of its behavior in various solvents, which is crucial for its application in different scientific contexts (Claramunt et al., 2004).
Derivatives and Chemical Analysis
- Its derivatives have been synthesized and characterized, contributing to the development of efficient analytical methods for trace level analysis in various matrices like water and soil (Anisuzzaman et al., 2000).
Biological Activities
- Studies on related benzimidazole compounds reveal potential antioxidant and antimicrobial activities, which could be extrapolated to investigate similar properties in this compound (Bassyouni et al., 2012).
Biocatalysis in Pharmaceutical Industry
- The role of similar compounds in biocatalysis, like in the production of enantiopure esomeprazole, demonstrates its importance in the pharmaceutical industry (Babiak et al., 2011).
Corrosion Inhibition Studies
- Research on its analogs as corrosion inhibitors for mild steel in acidic environments highlights potential industrial applications (Ammal et al., 2018).
properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOAYQZFYNZNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431694 | |
Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy omeprazole | |
CAS RN |
301669-82-9 | |
Record name | 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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